N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide
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Overview
Description
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound featuring a thiophene ring, a tetrahydro-2H-pyran ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the tetrahydro-2H-pyran ring, and finally the attachment of the acetamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the correct formation of each ring structure.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving thiophene derivatives.
Industry: It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)acetamide
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyl)acetamide
Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of the thiophene ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15-4-2-5-16(12-15)13-18(21)20-14-19(7-9-22-10-8-19)17-6-3-11-23-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINHUPZPCJOIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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